molecular formula C11H11BrClN3O B1383089 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine CAS No. 1416712-71-4

3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine

Cat. No. B1383089
CAS RN: 1416712-71-4
M. Wt: 316.58 g/mol
InChI Key: WTZHAHCGKLOTSG-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine” is a chemical compound with the CAS Number: 1416712-71-4 . It has a molecular weight of 316.58 . The compound is also known by its IUPAC name, which is 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which can lead to the formation of new pyrazolo[4,3-c]pyridine derivatives with potential biological activities .

Biomedical Research

The pyrazolo[4,3-c]pyridine moiety is a common feature in molecules with significant biomedical applications. It can be used to develop new pharmacophores with potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory agents .

Material Science

In material science, this compound could be used to create novel organic semiconductors. Its bromo and chloro groups might facilitate the attachment of additional pi-conjugated systems, altering the electronic properties of the material .

Catalysis

The compound’s structure allows for potential use in catalysis. By functionalizing the tetrahydropyran ring, it could act as a ligand in transition metal complexes that catalyze various organic transformations .

Molecular Docking Studies

3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine can be used in computational studies to model interactions with biological targets. Molecular docking can predict the binding affinities and modes of action within target sites .

Enzyme Inhibition

This compound may serve as a scaffold for designing enzyme inhibitors. By modifying its structure, researchers can create specific inhibitors to study enzyme functions or to develop new drugs .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The halogen atoms present in the compound provide sites for further chemical modifications .

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate principles of organic synthesis and reactivity. It can show students how modifying a single molecule can lead to a variety of applications across different fields of chemistry .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . This indicates that it is toxic if swallowed. It’s also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

While specific future directions for “3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine” are not available, pyrazolo[3,4-b]pyridine derivatives have potential for further exploration due to their inhibitory activity against TRKA .

properties

IUPAC Name

3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHAHCGKLOTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146111
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416712-71-4
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416712-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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